N-(2-ethoxyphenyl)-3-[2-(4-fluorobenzenesulfonamido)-1,3-thiazol-4-yl]propanamide
Description
N-(2-ethoxyphenyl)-3-[2-(4-fluorobenzenesulfonamido)-1,3-thiazol-4-yl]propanamide is a synthetic compound featuring a propanamide backbone with a 2-ethoxyphenyl group at the N-terminus and a 1,3-thiazole ring substituted with a 4-fluorobenzenesulfonamido moiety.
Properties
IUPAC Name |
N-(2-ethoxyphenyl)-3-[2-[(4-fluorophenyl)sulfonylamino]-1,3-thiazol-4-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O4S2/c1-2-28-18-6-4-3-5-17(18)23-19(25)12-9-15-13-29-20(22-15)24-30(26,27)16-10-7-14(21)8-11-16/h3-8,10-11,13H,2,9,12H2,1H3,(H,22,24)(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAUAAAOSCFDOIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CCC2=CSC(=N2)NS(=O)(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Sulfonamide and Thiazole Moieties
Key Observations :
- Sulfonamide vs.
- Heterocyclic Systems : Replacement of the thiazole ring with oxadiazole (7l) reduces aromaticity, which may lower thermal stability (mp 177–178°C vs. higher mp in thiazole derivatives) .
- Fluorine Positioning : Fluorine at the benzene ring (target compound) versus thiazole (Dabrafenib ) alters electronic properties, influencing solubility and metabolic stability.
Propanamide Derivatives with Varied Substituents
Key Observations :
- Polar vs. Nonpolar Substituents: The 2-ethoxyphenyl group in the target compound balances lipophilicity and solubility compared to more polar (tetrazole ) or bulky (biphenyl ) substituents.
- Hydrogen-Bonding Networks : The sulfonamide group in the target compound provides stronger H-bonding than amides, critical for enzyme inhibition (e.g., COX-II ).
Research Findings and Implications
- Synthesis Challenges : The target compound’s thiazole-sulfonamide architecture requires precise alkylation and tautomeric control, as seen in analogous triazole-thione syntheses .
- Bioactivity Potential: Fluorinated sulfonamides (e.g., Dabrafenib ) are established kinase inhibitors, suggesting the target compound may share similar mechanistic pathways.
- Thermal Stability : Thiazole derivatives generally exhibit higher thermal stability (e.g., mp >150°C) compared to oxadiazoles, as observed in 7l .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
